1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-23-16-6-3-4-7-17(16)24(21,22)20-12-8-15(9-13-20)14-19-11-5-10-18-19/h3-7,10-11,15H,2,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDQVGUUPHXLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazolylmethyl and ethoxyphenylsulfonyl groups. Common reagents used in these reactions include pyrazole, ethoxybenzene, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrazole or piperidine rings.
Scientific Research Applications
1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 4-((1H-pyrazol-1-yl)methyl)-1-((2-methoxyphenyl)sulfonyl)piperidine
- 4-((1H-pyrazol-1-yl)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine
Uniqueness
What sets 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and an ethoxybenzenesulfonyl group. The molecular formula is , with a molecular weight of approximately 320.4 g/mol.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a variety of biological activities, including:
- Antibacterial Activity : Many piperidine derivatives demonstrate significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various biological processes .
- Anticancer Properties : Some studies suggest that related compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Interaction : The sulfonyl group may interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Receptor Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, influencing signaling pathways .
- Cellular Effects : The compound may alter cellular processes such as proliferation and apoptosis, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
- Antibacterial Screening :
- Enzyme Inhibition Studies :
- Anticancer Activity :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Observed Effect | IC50 Value (µM) |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate | 12.5 |
| Antibacterial | Bacillus subtilis | Strong | 8.0 |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong Inhibition | 0.63 |
| Enzyme Inhibition | Urease | Moderate | 15.0 |
| Anticancer Activity | Various Cancer Cell Lines | Induces Apoptosis | N/A |
Q & A
Q. What are the recommended synthetic routes for 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine, and how can reaction efficiency be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core and subsequent functionalization with pyrazole derivatives. Key steps include:
- Sulfonylation: Reacting 2-ethoxybenzenesulfonyl chloride with 4-(aminomethyl)piperidine under basic conditions (e.g., triethylamine in dichloromethane) .
- Pyrazole Coupling: Use of nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the 1H-pyrazole moiety. Optimize yields by controlling temperature (60–80°C) and using catalysts like Pd(OAc)₂ with ligands such as XPhos .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K temperature) to confirm stereochemistry and bond lengths .
- Spectroscopy: Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for functional group identification, and HRMS (ESI+) for molecular ion validation. FT-IR can confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and pyrazole (C=N at ~1500 cm⁻¹) groups .
- Purity Analysis: Use HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) to achieve baseline separation of impurities .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and optimize synthetic routes .
- Stability Profiling: Use molecular dynamics simulations (AMBER or GROMACS) to assess hydrolytic degradation in aqueous buffers. Parameters like LogP (predicted via ChemAxon) indicate solubility challenges in polar solvents .
Q. What strategies resolve contradictions in biological activity data observed across different assay systems?
- Methodological Answer:
- Assay Standardization: Replicate studies using uniform cell lines (e.g., HEK293 for receptor-binding assays) and control for variables like DMSO concentration (<0.1%) .
- Metabolite Screening: Use LC-MS/MS to identify off-target metabolites that may interfere with activity. Compare results from in vitro (microsomal stability assays) and in vivo (rodent pharmacokinetics) models .
- Data Harmonization: Apply multivariate analysis (PCA or PLS-DA) to isolate confounding factors such as pH sensitivity or redox cycling artifacts .
Q. How can researchers design experiments to probe the compound’s selectivity for target vs. off-target receptors?
- Methodological Answer:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged) in displacement studies with membrane preparations from transfected cells. Calculate Ki values via Cheng-Prusoff equation .
- Cryo-EM/SPR: Employ cryogenic electron microscopy to visualize ligand-receptor interactions or surface plasmon resonance (Biacore) to quantify binding kinetics (ka/kd) .
- Off-Target Panels: Screen against kinase/GPCR panels (Eurofins or DiscoverX) to identify cross-reactivity. Use IC₅₀ shift assays to confirm specificity under physiological ATP concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
